molecular formula C13H21N3O3S B2919440 Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-57-7

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2919440
CAS No.: 946284-57-7
M. Wt: 299.39
InChI Key: PFPIHRREYFUMMU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-57-7) is a synthetic carbamate derivative with a molecular formula of C13H21N3O3S and a molecular weight of 299.39 g/mol . This compound features a thiazole core structure substituted with an ethyl carbamate group and an acetamide side chain terminating in an isopentylamine group, as represented by the SMILES notation O=C(OCC)NC1=NC(CC(NCCC(C)C)=O)=CS1 . It is part of a class of thiazol-2-yl carbamate derivatives that have demonstrated significant research value as intermediates in the synthesis of potent and selective tissue transglutaminase (TG2) inhibitors . These inhibitors are of substantial interest in biochemical research, particularly for investigating the pathophysiology of celiac disease and other transglutaminase-mediated disorders . The mechanism of action for the final inhibitory compounds involves targeting the active site of tissue transglutaminase, an enzyme that catalyzes the cross-linking of proteins and is implicated in various inflammatory and fibrotic processes . Researchers utilize this high-purity chemical building block to develop novel therapeutic candidates and probe complex enzyme-substrate interactions. For handling, the product requires cold-chain transportation and storage to maintain stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications involving humans.

Properties

IUPAC Name

ethyl N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-4-19-13(18)16-12-15-10(8-20-12)7-11(17)14-6-5-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPIHRREYFUMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of ethyl chloroformate with 4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to understand biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The thiazole ring and isopentylamino group play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Carbamate Derivatives

Methyl (4-(2-(Cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-81-1)
Property Target Compound (Ethyl derivative) Methyl (Cyclopropyl) Analog
Molecular Formula C12H19N3O3S (estimated) C10H13N3O3S
Molecular Weight ~297.37 g/mol 255.30 g/mol
Substituent Isopentylamino Cyclopropylamino
Key Difference Branched alkyl chain (C5) Small cyclic alkyl (C3)
  • Impact : The isopentyl group enhances lipophilicity (logP ~2.5 estimated) compared to the cyclopropyl analog (logP ~1.8). This may improve membrane permeability but reduce aqueous solubility.

Thiazole-Urea Derivatives

Compounds from (e.g., 1f , 1g , 2a , 2b ) :

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol)
1f Thiazole-urea Trifluoromethylphenyl, piperazin 198–200 ~668.9 (ESI-MS)
1g Thiazole-urea Fluorophenyl, piperazin 205–207 ~638.1 (ESI-MS)
Target Thiazole-carbamate Isopentylamino, ethyl carbamate N/A ~297.37
  • Structural Contrast: Urea vs. Bioactivity: Urea analogs in are designed for kinase inhibition, while carbamates (e.g., ) often target proteases or viral enzymes.

Complex Thiazolylmethylcarbamates

Examples from (e.g., compounds l , m , w , x ) :

Compound Key Features Molecular Weight (g/mol)
l Peptide-like backbone, phenyl groups ~650 (estimated)
m Hydroperoxypropan-2-yl, ureido linkage ~750 (estimated)
Target Simple ethyl carbamate, isopentyl side chain ~297.37
  • Comparison :
    • The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetics (e.g., oral bioavailability) over highly substituted analogs like m or w .

Key Research Findings

  • Metabolic Stability :
    • Carbamate groups (as in the target) are generally more resistant to enzymatic hydrolysis than urea derivatives (), suggesting longer half-life .
  • Synthetic Yield :
    • Urea derivatives () report yields of 70–78%, while carbamate synthesis (e.g., ) often achieves >80% due to milder reaction conditions .

Data Tables

Table 1: Structural and Physical Properties

Compound Type Molecular Weight (g/mol) Melting Point (°C) logP (Estimated)
Target (Ethyl carbamate) 297.37 N/A 2.5
Methyl (Cyclopropyl) 255.30 N/A 1.8
Urea derivative (1f) 668.9 198–200 3.1

Biological Activity

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate, with CAS number 946284-57-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring, an isopentylamino group, and a carbamate functional group. Its molecular formula is C13H21N3O3SC_{13}H_{21}N_{3}O_{3}S and it has a molecular weight of 299.39 g/mol .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The thiazole moiety is known for its role in enhancing biological activity in similar compounds .
  • Anticancer Potential : There are indications that this compound could be explored for anticancer applications. The structural components may interact with biological pathways involved in cell proliferation and apoptosis .
  • Enzyme Inhibition : Research has shown that derivatives of thiazole compounds can act as inhibitors for certain enzymes, which might be relevant for the therapeutic targeting of specific diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes starting from thiazole precursors. The synthesis pathway often includes the reaction of ethyl chloroformate with thiazole amines under controlled conditions to ensure high yield and purity .

Table 1: Synthesis Overview

StepDescription
1Preparation of thiazole ring
2Reaction with ethyl chloroformate
3Purification and characterization

Case Studies

  • Study on Antimicrobial Effects : A systematic study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Potential in Cancer Therapy : Another investigation focused on the anticancer properties of similar thiazole compounds, revealing that modifications to the isopentylamino group could enhance cytotoxicity against cancer cell lines .

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